molecular formula C12H9F3O4S B8468836 6-(Hydroxymethyl)naphthalen-2-YL trifluoromethanesulfonate

6-(Hydroxymethyl)naphthalen-2-YL trifluoromethanesulfonate

Cat. No. B8468836
M. Wt: 306.26 g/mol
InChI Key: ABXDDGNCWLLLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071218B2

Procedure details

To a slurry of 6-trifluoromethanesulfonyloxy-naphthalene-2-carboxylic acid ethyl ester (136.50 g, 0.392 mol) in toluene (1.0 L) at −70° C. was added a solution of DIBAL (1.5 M, 5.75 mL, 0.862 mol) dropwise while maintaining an internal temperature below −55° C. The resulting mixture was allowed to stir for 1 hour and subsequently quenched with acid to pH 5–6 while warming to room temperature. The mixture was extracted with ether (2×). The organics were combined, washed with water (3×), brine and dried (MgSO4). After filtering, the solvents were evaporated and the crude material was purified on silica (eluent: hexane:CH2Cl2, 1:1 to 100% CH2Cl2) to afford 86.0 g (72%) of 6-trifluoromethanesulfonyloxy-naphthalen-2-yl-methanol as an off-white solid. 1H NMR (300 MHz; CDCl3) 2.31 (brs, 1 H), 4.83 (s, 2 H), 7.34 (dd, J1=9.0 Hz, J2=2.0 Hz, 1 H), 7.51 (dd, J1=8.4 Hz, J2=2.0 Hz, 1 H), 7.71 (d, J=2.0 Hz, 1 H), 7.75–7.90 (m, 3 H).
Quantity
136.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.75 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:16][S:17]([C:20]([F:23])([F:22])[F:21])(=[O:19])=[O:18])[CH:12]=2)[CH:7]=1)=O)C.CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[F:22][C:20]([F:21])([F:23])[S:17]([O:16][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[CH:7]=[C:6]([CH2:4][OH:3])[CH:15]=[CH:14]2)(=[O:18])=[O:19]

Inputs

Step One
Name
Quantity
136.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=CC=C(C=C2C=C1)OS(=O)(=O)C(F)(F)F
Name
Quantity
5.75 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal temperature below −55° C
CUSTOM
Type
CUSTOM
Details
subsequently quenched with acid to pH 5–6
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (2×)
WASH
Type
WASH
Details
washed with water (3×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the crude material was purified on silica (eluent: hexane:CH2Cl2, 1:1 to 100% CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(S(=O)(=O)OC=1C=C2C=CC(=CC2=CC1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 86 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.